molecular formula C11H16F3NO3 B6142071 6-azaspiro[4.5]decan-9-one, trifluoroacetic acid CAS No. 1334146-61-0

6-azaspiro[4.5]decan-9-one, trifluoroacetic acid

Cat. No.: B6142071
CAS No.: 1334146-61-0
M. Wt: 267.24 g/mol
InChI Key: FSWVLLOXSULENT-UHFFFAOYSA-N
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Description

6-azaspiro[4.5]decan-9-one, trifluoroacetic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a spirocyclic framework, which is a structural motif known for its rigidity and stability, making it an interesting subject for scientific studies.

Chemical Reactions Analysis

6-azaspiro[4.5]decan-9-one, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

6-azaspiro[4

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its stable spirocyclic structure.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.

    Industry: Its stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 6-azaspiro[4.5]decan-9-one, trifluoroacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

6-azaspiro[4.5]decan-9-one, trifluoroacetic acid can be compared with other spirocyclic compounds, such as:

    6-azaspiro[4.5]decan-9-one: Lacks the trifluoroacetic acid moiety, which may affect its reactivity and biological activity.

    Spiro[4.5]decan-9-one: Another spirocyclic compound with different functional groups, leading to different chemical and biological properties. The uniqueness of this compound lies in its combination of the spirocyclic core with the trifluoroacetic acid moiety, which imparts distinct chemical and biological characteristics

Properties

IUPAC Name

6-azaspiro[4.5]decan-9-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.C2HF3O2/c11-8-3-6-10-9(7-8)4-1-2-5-9;3-2(4,5)1(6)7/h10H,1-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWVLLOXSULENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)CCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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